![molecular formula C13H15N3O2S B4652893 3,4-DIMETHYL-N~1~-(4-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE](/img/structure/B4652893.png)
3,4-DIMETHYL-N~1~-(4-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE
Overview
Description
3,4-DIMETHYL-N~1~-(4-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE: is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This specific compound is characterized by the presence of a benzenesulfonamide group attached to a pyrimidinyl moiety, with additional methyl groups enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-N~1~-(4-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl moiety is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the pyrimidinyl intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the compound using methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.
Substitution: The aromatic ring and pyrimidinyl moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are employed under various conditions.
Major Products Formed
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-DIMETHYL-N~1~-(4-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active site of enzymes, thereby blocking their activity. The pyrimidinyl moiety enhances binding affinity and specificity, while the methyl groups influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N~1~-(4-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE
- 3,4-DIMETHYL-N~1~-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE
- 3,4-DIMETHYL-N~1~-(4-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE
Uniqueness
- The presence of both 3,4-dimethyl and 4-methyl-2-pyrimidinyl groups provides a unique combination of steric and electronic effects, enhancing its binding affinity and specificity.
- Compared to similar compounds, it may exhibit improved solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
3,4-dimethyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-4-5-12(8-10(9)2)19(17,18)16-13-14-7-6-11(3)15-13/h4-8H,1-3H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBCXGZURCXRPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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